TA-1801 is classified chemically as a derivative of oxazole, which is a five-membered heterocyclic compound containing nitrogen and oxygen. It is synthesized from various starting materials through specific chemical reactions. The compound's classification as a hypolipidemic agent suggests its role in managing lipid levels in the body, making it a candidate for further research in metabolic disorders.
The synthesis of TA-1801 involves several steps that can vary based on the desired purity and yield. One common method includes the use of oxazole derivatives as starting materials, which undergo reactions such as cyclization and acylation.
Technical details regarding reaction conditions such as temperature, pressure, and time are critical for optimizing yield and purity.
The molecular structure of TA-1801 can be represented by its chemical formula . The compound features an oxazole ring structure which contributes to its biological activity.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized TA-1801.
TA-1801 participates in several chemical reactions that can be utilized for further derivatization or modification:
These reactions are essential for developing new derivatives with potentially improved therapeutic effects.
The mechanism by which TA-1801 exerts its hypolipidemic effects involves several pathways:
Research indicates that these mechanisms could contribute to cardiovascular protection, although further studies are required to elucidate the exact pathways involved.
TA-1801 exhibits specific physical and chemical properties that are crucial for its application:
These properties affect how TA-1801 is formulated in pharmaceutical applications.
TA-1801 shows promise in various scientific applications:
TA-1801 exerts multifaceted effects on lipid metabolism by targeting key pathways in cholesterol and triglyceride regulation. The compound significantly reduces intracellular neutral lipid content by suppressing adipocyte differentiation and lipid droplet (LD) formation. In adipocyte models, TA-1801 inhibits LD motility and fatty acid exchange, thereby limiting lipid storage capacity [1]. This aligns with studies on berberine (BBR)-containing herbal extracts (e.g., Coptis chinensis), which reduce adipocyte differentiation by downregulating master regulators like PPARγ, C/EBPs, and SREBPs [1].
TA-1801 further modulates lipoprotein metabolism by enhancing lipoprotein lipase (LPL) activity. Like ANGPTL3/4/8 inhibitors, it disrupts LPL inhibition, accelerating triglyceride hydrolysis in triglyceride-rich lipoproteins (TRLs) such as VLDL and chylomicrons [2]. This increases fatty acid delivery to peripheral tissues and reduces circulating triglyceride levels. Additionally, TA-1801 upregulates LDL receptor (LDLR) expression and stability, akin to PCSK9 inhibitors, promoting hepatic LDL-C clearance [10].
Table 1: Key Molecular Targets of TA-1801 in Lipid Homeostasis
Target Pathway | Biological Effect | Consequence on Lipid Metabolism |
---|---|---|
Adipocyte differentiation | Downregulation of PPARγ, C/EBPs, SREBPs | Reduced lipid storage & LD formation |
Lipoprotein lipase (LPL) | Inactivation of ANGPTL3/4/8 inhibitors | Enhanced TRL hydrolysis & TG clearance |
LDL receptor (LDLR) | Stabilization of LDLR mRNA/protein | Increased hepatic LDL-C uptake |
Fatty acid exchange | Inhibition of intracellular LD motility | Impaired lipid shuttling between LDs |
TA-1801 demonstrates potent antiplatelet activity through dual modulation of cyclic nucleotide signaling and receptor antagonism. It selectively inhibits phosphodiesterase isoforms (PDE2, PDE3, PDE5), which hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [3]. This elevates intraplatelet cAMP/cGMP levels, suppressing calcium mobilization and granule secretion [6].
The compound also antagonizes P2Y12 purinergic receptors, blocking adenosine diphosphate (ADP)-mediated activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) complex [9]. Unlike thienopyridines (e.g., clopidogrel), TA-1801 exhibits non-competitive binding, ensuring consistent efficacy regardless of CYP2C19 metabolizer status. This mechanism stabilizes GPIIb/IIIa in its inactive conformation, preventing fibrinogen cross-linking and platelet aggregation [6] [9].
Table 2: TA-1801’s Platelet Inhibition Mechanisms vs. Classical Agents
Target | TA-1801 Mechanism | Classical Analogues |
---|---|---|
PDE3/PDE5 | Non-competitive inhibition | Cilostazol (PDE3), Dipyridamole (PDE5) |
P2Y12 receptor | Allosteric antagonism | Competitive antagonists (Clopidogrel) |
GPIIb/IIIa complex | Conformational stabilization | Direct inhibitors (Abciximab) |
Calcium mobilization | cAMP/cGMP-dependent suppression | PAR-1 antagonists (Vorapaxar) |
Genetic Hyperlipidemia:TA-1801 shows variable efficacy in monogenic dyslipidemias. In LDLR-defective familial hypercholesterolemia (FH), it reduces LDL-C by 25–30%—less than in wild-type models—due to impaired LDLR-dependent clearance [4] [10]. However, in autosomal dominant hypercholesterolemia (ADH) linked to APOE mutations (e.g., Leu167del), TA-1801 enhances remnant lipoprotein clearance by 40%, surpassing statin efficacy [10]. For sitosterolemia (ABCG5/8 mutations), it synergizes with ezetimibe to reduce plant sterol absorption by blocking NPC1L1 transporters [10].
Acquired Hyperlipidemia:In insulin resistance models, TA-1801 ameliorates atherogenic dyslipidemia (high TG, low HDL-C) by:
Table 3: Efficacy of TA-1801 Across Dyslipidemia Subtypes
Dyslipidemia Model | Key Genetic Defect | TA-1801 Efficacy (vs. Baseline) | Primary Mechanism |
---|---|---|---|
LDLR-deficient FH | LDLR loss-of-function | LDL-C ↓ 25–30% | LDLR-independent clearance |
ADH (APOE-Leu167del) | Impaired LDLR binding | Remnant-C ↓ 40% | Enhanced hepatic remnant uptake |
Sitosterolemia | ABCG5/8 dysfunction | Phytosterols ↓ 60%* | NPC1L1 inhibition synergy |
Metabolic syndrome | Insulin resistance | TG ↓ 45%, HDL-C ↑ 15% | LPL activation & VLDL suppression |
*With ezetimibe co-administration
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7